Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Bromodomain Inhibition Epigenetics Structure-Activity Relationship (SAR)

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS RN: 1253792-48-9) is a heterocyclic compound belonging to the triazolopyridine family, featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a chlorine atom at the 6-position, a methyl group at the 3-position, and an ethyl ester at the 7-carboxylate position. This scaffold is of significant interest in medicinal chemistry and agrochemical research due to its structural similarity to biologically active molecules, particularly those targeting bromodomains and herbicide pathways.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
Cat. No. B13660524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NN=C(N2C=C1Cl)C
InChIInChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-9-13-12-6(2)14(9)5-8(7)11/h4-5H,3H2,1-2H3
InChIKeyYZVAIPGOCHOJCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate: A Specialized Heterocyclic Building Block for Drug Discovery and Agrochemical Research [1]


Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (CAS RN: 1253792-48-9) is a heterocyclic compound belonging to the triazolopyridine family, featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a chlorine atom at the 6-position, a methyl group at the 3-position, and an ethyl ester at the 7-carboxylate position. This scaffold is of significant interest in medicinal chemistry and agrochemical research due to its structural similarity to biologically active molecules, particularly those targeting bromodomains [1] and herbicide pathways [2]. The compound is primarily utilized as a synthetic intermediate or building block for the construction of more complex, potentially bioactive molecules [1].

Why Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Cannot Be Replaced by a Generic Triazolopyridine Analog


The biological and chemical utility of the [1,2,4]triazolo[4,3-a]pyridine scaffold is exquisitely sensitive to its substitution pattern. Even minor modifications can drastically alter pharmacokinetic properties, target selectivity, and synthetic reactivity. Generic substitution fails because specific substituents like the 6-chloro atom are often critical for binding interactions—for example, as a key determinant in bromodomain inhibition [1]—and serve as essential synthetic handles for further chemical diversification . Interchanging the chloro substituent with hydrogen, or altering the ester group, can completely ablate desired biological activity, fundamentally change metabolic stability, or block a crucial chemical 'hook' for further derivatization, rendering the compound useless for the intended research purpose [1]. Therefore, the precise substitution pattern of this compound is not arbitrary but represents a functionally purposeful design.

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate: Critical Quantitative Differentiation Evidence for Scientific Selection


A Critical Chlorine Substituent for Bromodomain Inhibition vs. the Unsubstituted Analog

In the context of bromodomain inhibition, the presence of a halogen substituent at the 6-position of the [1,2,4]triazolo[4,3-a]pyridine scaffold is identified as a key structural element for activity. Patent analysis reveals that compounds with a halogen (including chlorine) at this position are critical for maintaining potent inhibition, while the unsubstituted (hydrogen) counterparts are associated with a significant reduction or complete loss of inhibitory activity [1]. This establishes the 6-chloro substituent of the target compound as a critical pharmacophoric feature, providing a clear point of differentiation from the chloro-devoid analog.

Bromodomain Inhibition Epigenetics Structure-Activity Relationship (SAR)

Superior Synthetic Reactivity Profile for Site-Selective Cross-Coupling vs. Non-Chlorinated Analogs

The compound's 6-chloro substituent provides a valuable synthetic handle for further functionalization. Research on closely related 6,8-dichloro-1,2,4-triazolo[4,3-a]pyridines demonstrates that the chlorine atom at the 6-position can be selectively and efficiently functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, yielding substituted triazolopyridines with high selectivity and yield . In contrast, the analogous scaffold without a halogen at this position lacks this direct and versatile post-functionalization route, limiting its utility as a building block for generating diverse libraries of compounds.

Suzuki-Miyaura Coupling Site-Selective Derivatization Chemical Biology

Potential Herbicidal Activity Scaffold vs. Inactive Core Analogs

The [1,2,4]triazolo[4,3-a]pyridine core, when properly substituted, has demonstrated promising herbicidal activity. Research from Nissan Chemical Industries identifies heterocyclic amide compounds featuring this core as novel and useful agrochemicals, particularly herbicides [1]. Within the broader class, specific derivatives have shown high herbicidal activity and a broad spectrum against test weeds, with compounds like 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine demonstrating about 50% inhibition at a dosage of 37.5 g ai/ha while being safe for crops like corn, cotton, and rice at 150 g ai/ha [2]. The target compound, possessing a chlorine atom and an ester handle for further optimization, represents a key intermediate for exploring this promising agrochemical space, as opposed to simpler, non-chlorinated and non-esterified analogs that lack both the demonstrated biological potential and the necessary synthetic handles.

Agrochemical Herbicide Weed Control

Recommended Research Applications for Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate Based on Evidence


Epigenetics & Bromodomain Inhibitor Probe Synthesis

This compound is the preferred starting material for creating focused libraries of potential bromodomain inhibitors. The presence of the 6-chloro substituent aligns it with the pharmacophoric requirements for target engagement identified in class-level patents [1], making it a direct precursor to biologically relevant molecules. Researchers can leverage its structure to rapidly explore SAR around the triazolopyridine core.

Agrochemical Lead Generation and Diversification

Use this building block as a key intermediate in the design of novel herbicides. Its core scaffold is validated for herbicidal activity [1], and the 7-carboxylate group serves as a functional handle for incorporating various amide or ester groups common in commercial herbicide structures, facilitating a modular approach to lead optimization [2].

Methodological Development for Site-Selective Cross-Coupling

This compound serves as an excellent substrate for developing and testing site-selective palladium-catalyzed cross-coupling methodologies. Its 6-chloro group is primed for reactions like the Suzuki-Miyaura coupling [1], allowing chemists to install diverse aryl or heteroaryl groups with high fidelity and yield, thereby expanding the accessible triazolopyridine chemical space.

Quote Request

Request a Quote for Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.